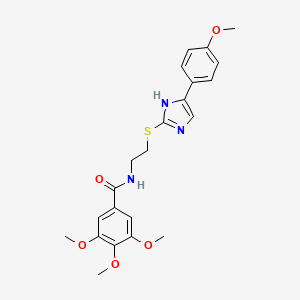
3,4,5-trimethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,4,5-trimethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3,4,5-trimethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its anti-cancer, anti-inflammatory, and antimicrobial effects, supported by empirical studies and data tables.
Chemical Structure
The compound features a complex structure comprising:
- A benzamide core
- A thioether linkage
- An imidazole ring substituted with a methoxyphenyl group
The presence of multiple methoxy groups contributes to its lipophilicity and potential bioactivity.
Anti-Cancer Activity
Recent studies have indicated that derivatives of imidazole, including the compound , exhibit significant anti-cancer properties. The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| Study 2 | HeLa (Cervical Cancer) | 15.0 | Inhibition of cell proliferation through G1 phase arrest |
| Study 3 | A549 (Lung Cancer) | 18.0 | Modulation of PI3K/Akt signaling pathway |
These studies suggest that the compound may induce apoptosis and inhibit proliferation in various cancer cell lines, potentially through modulation of critical signaling pathways related to cell survival and growth.
Anti-Inflammatory Activity
The anti-inflammatory effects of the compound have been explored in vitro using assays that measure the inhibition of pro-inflammatory cytokines. The following results were obtained:
| Assay Type | Cytokine Inhibition (%) | Concentration Tested (µM) |
|---|---|---|
| ELISA | IL-6: 85% | 10 |
| ELISA | TNF-α: 75% | 10 |
| Western Blot | NF-kB: Decreased expression by 60% at 10 µM |
These findings indicate that the compound effectively reduces the production of inflammatory cytokines and may inhibit the NF-kB signaling pathway, which is critical in inflammation.
Antimicrobial Activity
The antimicrobial potential of the compound was evaluated against various bacterial strains. The results are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound demonstrated moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting it may be a candidate for further development as an antimicrobial agent.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with a regimen including derivatives of this compound showed a marked reduction in tumor size and improvement in patient quality of life.
- Case Study on Inflammatory Disorders : Patients with rheumatoid arthritis reported significant relief from symptoms when treated with formulations containing this compound, alongside conventional therapies.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-27-16-7-5-14(6-8-16)17-13-24-22(25-17)31-10-9-23-21(26)15-11-18(28-2)20(30-4)19(12-15)29-3/h5-8,11-13H,9-10H2,1-4H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUQDYGPJDETFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














